molecular formula C7H14ClNO B1302385 3-Quinuclidinol hydrochloride CAS No. 6238-13-7

3-Quinuclidinol hydrochloride

Cat. No. B1302385
M. Wt: 163.64 g/mol
InChI Key: OYEJRVVBERZWPD-UHFFFAOYSA-N
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Patent
US05049548

Procedure details

To a solution of 0.09 g (56.25 mmol) 3-quinuclidinone and 4.15 g (18.75 mmol) Phe-O-t-Bu in 50 ml methanol was added over a 12 hour period a solution of 2.95 g (46.9 mmol) sodium cyanoborohydride in 13 ml methanol. After stirring for an additional 8 hours, 5.78 g (50.0 mmol) pyridine hydrochloride was added and after 11/2 hours stirring, sodium chloride was removed by filtration. The filtrate was concentrated to a foam which was treated with 15 ml methanol and 50 ml ethyl acetate to give a slurry of the byproduct 3-hydroxy quinuclidine hydrochloride (74% of excess) which was removed by filtration. The filtrate was concentrate to an oil and charged with 10 ml methanol to a 5×200 cm column of LH-20 and eluted with methanol. The product fraction contained 6.54 g of a mixture of diastereomers in a 55:45 ratio as established by HPLC.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=[O:9])[CH2:2]2.N[C@H](C(OC(C)(C)C)=O)CC1C=CC=CC=1.C([BH3-])#N.[Na+].[ClH:30].N1C=CC=CC=1>CO>[ClH:30].[OH:9][CH:3]1[CH:4]2[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]2)[CH2:2]1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
4.15 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
2.95 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.78 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after 11/2 hours stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
sodium chloride was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a foam which
ADDITION
Type
ADDITION
Details
was treated with 15 ml methanol and 50 ml ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Cl.OC1CN2CCC1CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05049548

Procedure details

To a solution of 0.09 g (56.25 mmol) 3-quinuclidinone and 4.15 g (18.75 mmol) Phe-O-t-Bu in 50 ml methanol was added over a 12 hour period a solution of 2.95 g (46.9 mmol) sodium cyanoborohydride in 13 ml methanol. After stirring for an additional 8 hours, 5.78 g (50.0 mmol) pyridine hydrochloride was added and after 11/2 hours stirring, sodium chloride was removed by filtration. The filtrate was concentrated to a foam which was treated with 15 ml methanol and 50 ml ethyl acetate to give a slurry of the byproduct 3-hydroxy quinuclidine hydrochloride (74% of excess) which was removed by filtration. The filtrate was concentrate to an oil and charged with 10 ml methanol to a 5×200 cm column of LH-20 and eluted with methanol. The product fraction contained 6.54 g of a mixture of diastereomers in a 55:45 ratio as established by HPLC.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=[O:9])[CH2:2]2.N[C@H](C(OC(C)(C)C)=O)CC1C=CC=CC=1.C([BH3-])#N.[Na+].[ClH:30].N1C=CC=CC=1>CO>[ClH:30].[OH:9][CH:3]1[CH:4]2[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]2)[CH2:2]1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
4.15 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
2.95 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.78 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after 11/2 hours stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
sodium chloride was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a foam which
ADDITION
Type
ADDITION
Details
was treated with 15 ml methanol and 50 ml ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Cl.OC1CN2CCC1CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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